1-(3,4-Dichlorophenyl)-3-methylurea

Catalog No.
S564193
CAS No.
3567-62-2
M.F
C8H8Cl2N2O
M. Wt
219.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(3,4-Dichlorophenyl)-3-methylurea

CAS Number

3567-62-2

Product Name

1-(3,4-Dichlorophenyl)-3-methylurea

IUPAC Name

1-(3,4-dichlorophenyl)-3-methylurea

Molecular Formula

C8H8Cl2N2O

Molecular Weight

219.06 g/mol

InChI

InChI=1S/C8H8Cl2N2O/c1-11-8(13)12-5-2-3-6(9)7(10)4-5/h2-4H,1H3,(H2,11,12,13)

InChI Key

IDQHRQQSSQDLTR-UHFFFAOYSA-N

SMILES

CNC(=O)NC1=CC(=C(C=C1)Cl)Cl

Synonyms

N-(3,4-Dichlorophenyl)-N’-methylurea; 1-(3,4-Dichlorophenyl)-3-methylurea; 1-Methyl-3-(3,4-dichlorophenyl)urea; 3,4-DCPMU; 3-(3,4-Dichlorophenyl)-1-methylurea; DCPMU; Monomethyldiuron; N-(3,4-Dichlorophenyl)-N’-methylurea; N-Demethoxylinuron; N-Meth

Canonical SMILES

CNC(=O)NC1=CC(=C(C=C1)Cl)Cl

Metabolite of Diuron Herbicide

Diuron-desmethyl is a metabolite of the widely used herbicide diuron (PubChem: ). Metabolism refers to the transformation of a compound by an organism. In the case of diuron, organisms like plants and animals can break it down into diuron-desmethyl [PubChem]. Studying diuron-desmethyl helps researchers understand the environmental fate and degradation pathways of diuron, which is crucial for assessing its persistence and potential ecological effects.

1-(3,4-Dichlorophenyl)-3-methylurea, also known as diuron desmethyl, is a chemical compound with the molecular formula C₈H₈Cl₂N₂O and a molecular weight of 219.07 g/mol. It belongs to the class of phenylureas and is characterized by the presence of a dichlorophenyl group attached to a methyl-substituted urea moiety. This compound is primarily recognized as a metabolite of diuron, a widely used herbicide, and plays a significant role in environmental studies due to its detection in groundwater and soil systems .

There is no current information available on the specific mechanism of action of 1-(3,4-Dichlorophenyl)-3-methylurea in biological systems.

As with any research chemical, it is essential to handle 1-(3,4-Dichlorophenyl)-3-methylurea with caution due to potential unknown hazards. The presence of chlorine atoms suggests potential irritation or corrosive effects.

In the absence of specific data, it is recommended to follow general laboratory safety protocols when handling this compound, including:

  • Wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.
  • Working in a well-ventilated fume hood.
  • Properly disposing of waste according to local regulations.

The chemical behavior of 1-(3,4-Dichlorophenyl)-3-methylurea can be understood through its degradation pathways. It undergoes hydrolysis and photodegradation, leading to various products including 3,4-dichloroaniline. These reactions are crucial for understanding its environmental persistence and potential toxicity . The degradation kinetics indicate that under certain conditions, such as exposure to light or specific pH levels, the compound can break down into simpler molecules, affecting its bioavailability and ecological impact .

1-(3,4-Dichlorophenyl)-3-methylurea exhibits biological activity primarily as an herbicide metabolite. It has been shown to inhibit photosynthesis in plants by interfering with the electron transport chain in chloroplasts. This mechanism is similar to that of its parent compound, diuron, making it relevant in studies concerning herbicide resistance and environmental toxicity . Additionally, research indicates potential endocrine-disrupting effects, raising concerns about its impact on aquatic organisms when present in contaminated water sources .

The synthesis of 1-(3,4-Dichlorophenyl)-3-methylurea typically involves the following steps:

  • Starting Materials: The process begins with the appropriate dichlorobenzene derivative.
  • Urethane Formation: Reacting dichlorobenzene with methyl isocyanate or similar compounds under controlled conditions leads to the formation of the urea structure.
  • Purification: The final product is purified through crystallization or chromatography techniques to ensure high purity for analytical purposes .

These methods highlight the compound's synthetic accessibility and relevance in both laboratory and industrial contexts.

1-(3,4-Dichlorophenyl)-3-methylurea finds applications primarily in agricultural settings as a marker for diuron usage and environmental monitoring. Its detection in groundwater serves as an indicator of herbicide contamination, prompting studies on soil health and water quality. Additionally, it is utilized in analytical chemistry for developing methods to quantify herbicide residues in environmental samples .

Interaction studies involving 1-(3,4-Dichlorophenyl)-3-methylurea focus on its effects on various biological systems. Research has demonstrated its capacity to interact with plant physiological processes, particularly those related to photosynthesis and growth inhibition. Furthermore, studies have explored its interactions with microbial communities in soil and water ecosystems, assessing how it influences microbial diversity and function .

Several compounds share structural similarities with 1-(3,4-Dichlorophenyl)-3-methylurea. Below is a comparison highlighting their unique features:

Compound NameStructureUnique Features
Diuron (3-(3,4-Dichlorophenyl)-1,1-dimethylurea)C₉H₁₀Cl₂N₂OWidely used herbicide; parent compound
Linuron (N-(3,4-dichlorophenyl)-N'-methylurea)C₉H₈Cl₂N₂OSimilar herbicidal properties; different substituent
Propanil (N-(1-phenyl)propanamide)C₉H₁₁Cl₂NUsed for weed control; different functional group

These compounds illustrate the diversity within the phenylurea class while underscoring the unique role of 1-(3,4-Dichlorophenyl)-3-methylurea as a metabolite with specific environmental implications .

1-(3,4-Dichlorophenyl)-3-methylurea, commonly known as 3-(3,4-dichlorophenyl)-1-methylurea, represents a critical metabolite in the environmental degradation of the herbicide diuron [2] [3]. This compound serves as the primary intermediate in the biotransformation pathways across diverse biological systems, from microbial communities to higher plants and mammals [7] [8]. The biochemical significance of this metabolite extends beyond its role as a simple degradation product, as it demonstrates reduced phytotoxicity compared to its parent compound while maintaining structural characteristics that allow for further metabolic processing [10] [20].

Formation Mechanisms from Parent Herbicide Diuron

The formation of 1-(3,4-dichlorophenyl)-3-methylurea from diuron occurs primarily through N-demethylation reactions catalyzed by cytochrome P450 enzymes across various biological systems [2] [7]. In bacterial systems, particularly Stenotrophomonas acidaminiphila, this compound emerges as the primary metabolite, with formation rates achieving 84% diuron degradation over extended cultivation periods [3]. The white-rot fungus Phanerochaete chrysosporium demonstrates exceptional efficiency in this transformation, producing 1-(3,4-dichlorophenyl)-3-methylurea at concentrations of 0.74 micrograms per milliliter from 7 micrograms per milliliter of diuron substrate [7].

Genetically engineered systems have revealed enhanced formation mechanisms through the expression of modified cytochrome P450 enzymes [12]. Bacillus megaterium strains engineered with P450 BM3 MT35 variants achieve 23% degradation of diuron within 24 hours, with 1-(3,4-dichlorophenyl)-3-methylurea as the primary metabolite [12]. Similarly, genetically modified Chlamydomonas reinhardtii expressing the same enzyme system demonstrates 50.8% to 53.3% diuron degradation over seven days, establishing this metabolite as the predominant transformation product [12].

The formation mechanism involves the hydroxylation of the N-methyl group attached to the urea nitrogen, followed by formaldehyde elimination [15]. This process requires the presence of NADPH-cytochrome P450 reductase and molecular oxygen, with the reaction proceeding through a hydroxylated intermediate that spontaneously decomposes to yield the demethylated product [7] [10].

Table 1: Formation Mechanisms from Parent Herbicide Diuron

Organism TypePrimary Formation MechanismFormation Rate/EfficiencyKey Enzymatic System
Bacteria (Bacillus species)N-demethylation via cytochrome P45051-54% degradation (46 days)Cytochrome P450 demethylase
Fungi (Phanerochaete chrysosporium)N-demethylation via cytochrome P450 system74% DCPMU formation (7 μg/mL diuron)Intracellular cytochrome P450
Plants (Soybean CYP71A10)N-demethylation via CYP71A10 enzymeHigh turnover rates comparable to physiological substratesCYP71A10 monooxygenase
White-rot fungus (Trametes versicolor)N-demethylation (weeks required)Slow process requiring weeksNative metabolic pathways
Genetically modified Bacillus megateriumEnhanced N-demethylation via P450 BM3 MT3523% degradation (24 hours)P450 BM3 MT35 variant
Green algae (Chlamydomonas reinhardtii)N-demethylation via engineered P450 BM3 MT3550.8-53.3% degradation (7 days)Chloroplast-expressed P450 BM3 MT35

N-demethylation Processes in Plant Tissues

Plant tissues demonstrate sophisticated N-demethylation capabilities through specialized cytochrome P450 enzymes localized primarily in the endoplasmic reticulum [10] [20]. The soybean cytochrome P450 enzyme CYP71A10 functions as a primary N-demethylase for diuron, converting the herbicide to 1-(3,4-dichlorophenyl)-3-methylurea with turnover rates comparable to physiological substrates [20]. This enzyme demonstrates remarkable substrate specificity, efficiently metabolizing phenylurea herbicides including fluometuron, linuron, chlortoluron, and diuron through N-demethylation reactions [20].

Jerusalem artichoke (Helianthus tuberosus) expresses the cytochrome P450 enzyme CYP76B1, which catalyzes double N-dealkylation of phenylureas with exceptional efficiency [10]. This enzyme system represents one of the most effective plant-based detoxification mechanisms, capable of complete N-demethylation of diuron to produce non-phytotoxic compounds [10]. Microsomal preparations from Jerusalem artichoke tubers treated with phenobarbital demonstrate enhanced N-demethylation activity, indicating the inducible nature of these enzymatic systems [10].

Transgenic tobacco plants expressing CYP71A10 exhibit significantly enhanced metabolism of phenylurea herbicides compared to control plants [20]. These transgenic systems demonstrate that heterologous expression of plant cytochrome P450 enzymes can confer enhanced tolerance to herbicide exposure through efficient N-demethylation processes [20]. The enhanced metabolic capacity results in rapid conversion of diuron to 1-(3,4-dichlorophenyl)-3-methylurea, preventing accumulation of the phytotoxic parent compound in plant tissues [20].

The tissue-specific localization of these N-demethylation processes occurs primarily in leaf tissues, where cytochrome P450 enzymes are concentrated in the endoplasmic reticulum of mesophyll cells [20]. Root tissues also contribute to N-demethylation processes, particularly in phytoremediator species such as Canavalia ensiformis, which demonstrates effective diuron metabolism at concentrations up to 3500 grams per hectare [16].

Table 2: N-demethylation Processes in Plant Tissues

Plant SpeciesCytochrome P450 EnzymeN-demethylation ActivityMetabolic EfficiencyTissue Localization
Soybean (Glycine max)CYP71A10Primary N-demethylase for diuronHigh efficiency, produces nonphytotoxic compoundsEndoplasmic reticulum
Jerusalem artichoke (Helianthus tuberosus)CYP76B1Double N-dealkylation with high turnoverTurnover rates comparable to physiological substratesMicrosomal fraction
Transgenic tobaccoCYP71A10 (transgenic)Enhanced metabolism in transgenic plantsSignificantly enhanced tolerance to herbicidesLeaf tissues primarily
Various crop plantsSpecies-specific P450sVariable efficiency across speciesSpecies-dependent variationRoot and shoot tissues
Canavalia ensiformis (phytoremediator)Native plant P450sPhytoremediation capacity demonstratedEffective at high concentrations up to 3500 g/haWhole plant system

Metabolic Transformation Sequences in Various Organisms

The metabolic transformation of 1-(3,4-dichlorophenyl)-3-methylurea follows distinct pathways across different organism categories, each demonstrating unique biochemical characteristics and transformation efficiencies [2] [3] [13]. Gram-negative bacteria, particularly Stenotrophomonas acidaminiphila, achieve 84% diuron degradation with 1-(3,4-dichlorophenyl)-3-methylurea as the primary metabolite, followed by further transformation to 3,4-dichloroaniline at concentrations of 0.10 micrograms per liter [3].

Alcaligenes faecalis demonstrates a comprehensive transformation sequence beginning with diuron conversion to 1-(3,4-dichlorophenyl)-3-methylurea, followed by sequential formation of 1-(3,4-dichlorophenyl)urea and 3,4-dichloroaniline [3]. This organism achieves complete mineralization through further degradation to catechol and cis,cis-muconic acid, representing one of the most complete metabolic pathways observed in bacterial systems [3].

Fungal systems, exemplified by Phanerochaete chrysosporium, produce 1-(3,4-dichlorophenyl)-3-methylurea at 0.74 micrograms per milliliter and 1-(3,4-dichlorophenyl)urea at 0.06 micrograms per milliliter from diuron substrate [7]. The fungal system demonstrates continued metabolism of 1-(3,4-dichlorophenyl)-3-methylurea, as evidenced by decreasing concentrations over time, indicating active secondary transformation processes [7].

Bacterial strain SL-6 exhibits a comprehensive metabolic sequence involving diuron transformation to 1-(3,4-dichlorophenyl)-3-methylurea, followed by conversion to 1-(3,4-dichlorophenyl)urea and 3,4-dichloroaniline [13]. This strain achieves complete ring opening through catechol formation and subsequent conversion to cis,cis-muconic acid, demonstrating full mineralization capability for 200 milligrams per liter of diuron [13].

Mammalian systems demonstrate alternative transformation pathways where hydroxylation predominates over N-demethylation [9]. In rat studies, extensive metabolism produces eight distinct metabolites in urine, with glucuronide and sulfate conjugation representing the primary detoxification mechanisms [9]. Marine organisms, particularly the Pacific oyster, demonstrate biotransformation capabilities that convert diuron to 1-(3,4-dichlorophenyl)-3-methylurea and 1-(3,4-dichlorophenyl)urea with significantly reduced embryotoxicity compared to the parent compound [18].

Table 3: Metabolic Transformation Sequences in Various Organisms

Organism CategoryInitial TransformationSecondary TransformationsFinal ProductsTransformation Efficiency
Bacteria (Stenotrophomonas acidaminiphila)Diuron → DCPMU (primary)3,4-DCA formation (0.10 μg/L)Mineralization pathway incomplete84% diuron degradation
Bacteria (Alcaligenes faecalis)Diuron → DCPMU, DCPU, 3,4-DCAFurther degradation to catechol and muconic acidComplete mineralization achieved35% diuron degradation with metabolite formation
Fungus (Phanerochaete chrysosporium)Diuron → DCPMU (0.74 μg/mL) → DCPU (0.06 μg/mL)DCPMU further metabolized by fungusReduced toxicity metabolitesAlmost complete removal (10 days)
Bacterial strain SL-6Diuron → DCPMU → DCPU → 3,4-DCACatechol → cis,cis-muconic acid (ring opening)Complete ring opening and mineralization200 mg/L diuron efficiently degraded
Mammalian systems (rat, human)Diuron → hydroxylated metabolites → conjugatesGlucuronide and sulfate conjugationConjugated metabolites for excretionExtensive metabolism with 8 urinary metabolites
Marine organisms (Pacific oyster)Diuron → DCPMU ≥ DCPU (lower toxicity)Reduced embryotoxicity compared to parentLess toxic metabolites than diuronBiotransformation constitutes detoxification

Enzymatic Pathways Involved in Formation and Degradation

The enzymatic pathways governing 1-(3,4-dichlorophenyl)-3-methylurea formation and degradation involve multiple enzyme categories with distinct catalytic functions and regulatory mechanisms [7] [8] [13]. Cytochrome P450 demethylases represent the primary enzymatic pathway for formation, with specific enzymes including CYP71A10, CYP76B1, and P450 BM3 MT35 demonstrating high-efficiency N-demethylation of diuron [10] [12] [20]. These enzymes exhibit sensitivity to 1-aminobenzotriazole, a specific cytochrome P450 inhibitor, confirming their role in the demethylation process [7].

Amidohydrolases and amidases constitute the secondary enzymatic pathway responsible for the degradation of 1-(3,4-dichlorophenyl)-3-methylurea through amide bond hydrolysis [8]. Key enzymes in this category include PuhA, PuhB, LibA, HylA, Phh, Mhh, and LahB, which catalyze the cleavage of urea bridges to produce 3,4-dichloroaniline [8]. These enzymes demonstrate independence from cytochrome P450 inhibitors, indicating distinct catalytic mechanisms and cellular localizations [8].

Dehalogenase enzymes, particularly 4-chlorobenzoyl-CoA dehalogenase, facilitate the removal of chlorine atoms from aromatic rings during the degradation of chlorinated metabolites [13]. The expression of this enzyme increases 2.20-fold in bacterial systems exposed to diuron, indicating its inducible nature and importance in the complete mineralization pathway [13]. Monooxygenases, including nitrate monooxygenase, contribute to oxidative deamination reactions with 2.35-fold upregulation in diuron-degrading bacteria [13].

Dioxygenase enzymes play crucial roles in ring-opening reactions that complete the mineralization process [13]. Quercetin 2,3-dioxygenase, aromatic ring hydroxylating dioxygenase, homogentisate 1,2-dioxygenase, and phytanoyl-CoA dioxygenase family proteins demonstrate significant upregulation in bacterial systems capable of complete diuron mineralization [13]. These enzymes require iron and 2-oxoglutarate as cofactors and are responsible for the final steps of aromatic ring cleavage [13].

Laccase enzymes, including lignin peroxidase and manganese peroxidase, enhance degradation in fungal systems through oxidative mechanisms [8]. These enzymes demonstrate pH and temperature sensitivity and contribute to the overall degradation efficiency in white-rot fungi capable of processing recalcitrant aromatic compounds [7] [8].

Table 4: Enzymatic Pathways Involved in Formation and Degradation

Enzyme CategorySpecific EnzymesPrimary FunctionFormation/Degradation RoleInhibitor Sensitivity
Cytochrome P450 demethylasesCYP71A10, CYP76B1, P450 BM3 MT35N-demethylation of diuron to DCPMUPrimary formation mechanism for DCPMUInhibited by 1-aminobenzotriazole (ABT)
Amidohydrolases/AmidasesPuhA, PuhB, LibA, HylA, Phh, Mhh, LahBAmide bond hydrolysis (urea bridge cleavage)Degradation of DCPMU to 3,4-DCANot typically inhibited by P450 inhibitors
Dehalogenases4-chlorobenzoyl-CoA dehalogenaseChlorine removal from aromatic ringFurther degradation of chlorinated metabolitesSubstrate-specific inhibition patterns
MonooxygenasesNitrate monooxygenaseOxidative deamination reactionsDegradation of aniline derivativesOxygen-dependent activity
DioxygenasesQuercetin 2,3-dioxygenase, aromatic ring dioxygenaseRing opening and hydroxylationComplete mineralization pathwayIron and 2-oxoglutarate dependent
Laccase enzymesLignin peroxidase, manganese peroxidaseOxidative degradation of aromatic compoundsEnhanced degradation in fungal systemspH and temperature sensitive

Comparative Metabolic Profiles Across Species

The metabolic profiles for 1-(3,4-dichlorophenyl)-3-methylurea formation and processing demonstrate significant variation across species categories, reflecting evolutionary adaptations and specialized biochemical capabilities [2] [3] [7]. Gram-negative bacteria exhibit the highest formation efficiency, with this compound appearing as the primary metabolite in eight of the ten most effective diuron-degrading bacterial strains isolated from contaminated soils [3]. These organisms demonstrate complete mineralization capability through sequential N-demethylation, amide hydrolysis, and ring-opening reactions [3].

Gram-positive bacteria show moderate formation efficiency, with Bacillus cereus achieving 68% diuron degradation while producing detectable levels of 1-(3,4-dichlorophenyl)-3-methylurea [3]. These organisms typically exhibit lower degradation rates but maintain persistent metabolic activity, contributing to gradual breakdown processes in soil environments [3]. The metabolic pathway in gram-positive bacteria follows N-demethylation patterns but with variable efficiency compared to gram-negative counterparts [3].

White-rot fungi demonstrate very high formation efficiency, with Phanerochaete chrysosporium producing 1-(3,4-dichlorophenyl)-3-methylurea as the major metabolite at 0.74 micrograms per milliliter concentration [7]. Fungal systems utilize intracellular cytochrome P450 systems combined with extracellular enzyme complexes, providing dual mechanisms for metabolite processing [7] [8]. This combination results in exceptional bioremediation capabilities suitable for environmental applications [7].

Higher plants exhibit high formation efficiency with significant species variation, reflecting tissue-specific cytochrome P450 expression patterns [10] [20]. Soybean and tobacco systems demonstrate particularly effective N-demethylation capabilities, while phytoremediator species such as Canavalia ensiformis show capacity for processing high concentrations of diuron substrate [16] [20]. Plant systems utilize membrane-bound cytochrome P450 enzymes localized in endoplasmic reticulum compartments [20].

Mammalian systems show moderate formation efficiency as N-demethylation represents a secondary pathway to hydroxylation and conjugation reactions [9]. These systems prioritize extensive conjugation mechanisms for detoxification rather than complete mineralization, resulting in conjugated metabolites suitable for excretion [9]. Aquatic organisms demonstrate high formation efficiency with significant detoxification benefits, as the metabolic transformation provides embryoprotective effects compared to parent compound exposure [18].

Table 5: Comparative Metabolic Profiles Across Species

Species/Organism GroupDCPMU Formation EfficiencyMetabolic Pathway CharacteristicsKey Distinguishing FeaturesEnvironmental Significance
Gram-negative bacteriaHigh (primary metabolite in 8/10 top degraders)N-demethylation → amide hydrolysis → mineralizationComplete mineralization capabilityPrimary environmental degradation pathway
Gram-positive bacteriaModerate (detected in 68% degradation by Bacillus cereus)N-demethylation with variable efficiencyLower degradation rates but persistent activitySoil persistence and gradual breakdown
White-rot fungiVery high (major metabolite, 0.74 μg/mL)N-demethylation via intracellular P450 systemExtracellular enzyme systems involvementBioremediation applications
Higher plants (crops)High with species variationN-demethylation via membrane-bound P450sTissue-specific P450 expression patternsPhytoremediation potential
Mammalian systemsModerate (secondary to hydroxylation)Hydroxylation and conjugation predominantExtensive conjugation for detoxificationBioaccumulation and toxicity assessment
Aquatic organismsHigh with detoxification benefitN-demethylation with reduced toxicityEmbryoprotective metabolic transformationAquatic ecosystem impact evaluation

XLogP3

2.9

LogP

2.94 (LogP)

UNII

Z19W74Z2N4

GHS Hazard Statements

Aggregated GHS information provided by 72 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 33 of 72 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 39 of 72 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

3567-62-2

Wikipedia

Monomethyldiuron

Use Classification

Pesticides -> Herbicides -> Urea herbicides -> Phenylurea herbicides -> Transformation products
Environmental transformation -> Pesticide transformation products (metabolite, successor)

Dates

Last modified: 08-15-2023

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